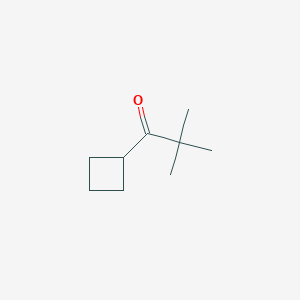

1-Cyclobutyl-2,2-dimethylpropan-1-one

Description

Properties

IUPAC Name |

1-cyclobutyl-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-9(2,3)8(10)7-5-4-6-7/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUBVXYJTFFATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Ketone and Cyclobutane Chemistry

1-Cyclobutyl-2,2-dimethylpropan-1-one is a ketone featuring a cyclobutyl ring attached to a pivaloyl group (a bulky tert-butyl acyl group). This structure places it within two significant areas of chemical study: the chemistry of ketones and the chemistry of cyclobutanes.

The carbonyl group (C=O) of the ketone is a primary site of reactivity, while the adjacent bulky tert-butyl group provides significant steric hindrance, influencing the accessibility of the carbonyl carbon to nucleophilic attack. The cyclobutyl moiety is of particular interest due to its inherent ring strain, which is a consequence of its non-ideal bond angles. This strain energy makes the cyclobutane (B1203170) ring susceptible to ring-opening reactions and influences the reactivity of adjacent functional groups. In recent years, the cyclobutane scaffold has gained considerable attention in medicinal chemistry. Its rigid, three-dimensional structure can enhance pharmacological properties like metabolic stability and binding efficiency when incorporated into drug candidates. nih.gov Specifically, 1,3-disubstituted cyclobutanes are sought after as they can act as conformationally restricted alternatives to more flexible alkyl linkers or as non-planar bioisosteres for aryl groups. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆O |

| Molecular Weight | 140.22 g/mol |

| IUPAC Name | This compound |

| Synonyms | tert-butyl cyclobutyl ketone, pivaloyl cyclobutane |

Historical Perspective of Chemical Synthesis and Derivatives Studies

The synthesis of cyclobutane (B1203170) derivatives has historically been approached through methods such as [2+2] cycloadditions. nih.gov While specific, detailed historical accounts of the synthesis of 1-Cyclobutyl-2,2-dimethylpropan-1-one are not prevalent in readily available literature, the synthesis of related cyclobutylcarbinyl ketones has been described. metu.edu.tr These syntheses often involve multi-step sequences starting from cyclobutane precursors. For instance, a general approach could involve the acylation of a cyclobutyl organometallic reagent with pivaloyl chloride or a related derivative.

A study by Evin Özel from 1992 describes the synthesis of a series of phenyl cyclobutylcarbinyl ketones to investigate the electronic interaction of the four-membered ring with adjacent carbanionic centers. metu.edu.tr This work highlights the academic interest in understanding the fundamental properties of the cyclobutyl group, even though it does not specifically detail the synthesis of the tert-butyl analog. The synthesis of related structures, such as 3-cyclobutyl-1-phenyl-1-propanone, involved creating cyclobutanepropionic acid and subsequently converting it to the desired ketone. metu.edu.tr

Significance As a Synthetic Intermediate and Building Block

The true significance of 1-Cyclobutyl-2,2-dimethylpropan-1-one in academic research lies in its potential as a synthetic intermediate, particularly through photochemical reactions. Ketones with accessible gamma-hydrogens, like this one, are known to undergo the Norrish Type II reaction upon photochemical excitation. nih.gov This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to a 1,4-biradical intermediate. chemspider.com

This biradical can then undergo one of two pathways:

Fragmentation: Cleavage of the Cα-Cβ bond to yield an alkene and an enol, which tautomerizes to a smaller ketone. nih.gov

Cyclization (Norrish-Yang Reaction): Recombination of the radicals to form a new carbon-carbon bond, resulting in a cyclobutanol (B46151) derivative.

In the context of cyclobutyl ketones, the Norrish-Yang reaction is particularly valuable. It transforms the starting ketone into a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govnih.gov This highly strained bicyclic structure is a versatile building block for creating complex, functionalized cyclobutane (B1203170) derivatives.

Recent research, primarily focusing on aryl cyclobutyl ketones, has demonstrated a powerful two-step sequence that highlights the utility of this transformation. nih.govnih.gov First, an optimized Norrish-Yang cyclization is performed under UV light (e.g., 365 nm) to generate the bicyclo[1.1.1]pentan-2-ol intermediate in improved yields compared to older methods that used high-power mercury lamps. nih.gov Subsequently, this intermediate can undergo a palladium-catalyzed, ligand-enabled cleavage of a C-C bond, followed by functionalization. nih.govnih.gov This allows for the stereospecific synthesis of valuable cis-γ-functionalized cyclobutyl ketones. nih.gov While this methodology has been extensively demonstrated with aryl cyclobutyl ketones, the underlying principles of the initial photochemical cyclization are fundamentally applicable to alkyl ketones like this compound.

Table 2: General Reaction Scheme of the Norrish-Yang Cyclization

| Reactant | Reaction | Product |

|---|

Scope and Objectives of Current Research Trajectories

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnections are at the carbon-carbon bonds adjacent to the carbonyl group.

Disconnection (a): Cleavage of the bond between the carbonyl carbon and the cyclobutyl ring suggests a cyclobutyl-based nucleophile and a pivaloyl-based electrophile. This leads to synthons such as a cyclobutyl organometallic reagent (e.g., cyclobutylmagnesium bromide) and pivaloyl chloride.

Disconnection (b): Alternatively, cleaving the bond between the carbonyl carbon and the tert-butyl group points to a tert-butyl nucleophile and a cyclobutanecarbonyl electrophile. The corresponding synthetic equivalents would be a tert-butyl organometallic reagent (e.g., tert-butylmagnesium chloride) and cyclobutanecarbonyl chloride.

Disconnection (c): Another approach involves disconnecting the carbon-oxygen double bond, which points to a secondary alcohol precursor, 1-cyclobutyl-2,2-dimethylpropan-1-ol. This intermediate can be formed by combining either of the previously mentioned pairs of synthons, but with an aldehyde instead of an acyl chloride (e.g., tert-butylmagnesium chloride and cyclobutanecarboxaldehyde).

This analysis highlights that the primary strategies will likely involve acylation reactions using organometallic reagents or the formation and subsequent oxidation of a secondary alcohol.

Classical and Modern Approaches to Ketone Synthesis Applied to the Compound

Both well-established and contemporary methods can be employed to construct this compound.

Acylation reactions are a direct method for forming the ketone. While Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution and not directly applicable to the non-aromatic cyclobutane ring, the broader category of acylation using organometallic reagents is highly relevant. sigmaaldrich.comorganic-chemistry.orgmasterorganicchemistry.com

A common and effective approach involves the reaction of a Grignard reagent with an acyl chloride. For instance, cyclobutylmagnesium bromide can be reacted with pivaloyl chloride. However, a significant challenge with this method is the potential for the initially formed ketone to react with a second equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol as a byproduct. Careful control of reaction conditions, such as low temperatures, is necessary to minimize this side reaction.

The more prevalent and often higher-yielding method is the two-step process involving a Grignard reagent and an aldehyde, followed by oxidation. libretexts.org This involves the nucleophilic addition of a carbanion equivalent to a carbonyl group. libretexts.org Two primary pathways exist:

Addition of tert-butylmagnesium chloride to cyclobutanecarboxaldehyde. reddit.comsigmaaldrich.com

Addition of cyclobutylmagnesium bromide to 2,2-dimethylpropanal (pivaldehyde).

Both routes yield the same secondary alcohol, 1-cyclobutyl-2,2-dimethylpropan-1-ol, which is then oxidized to the target ketone. The Grignard reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the reagent from reacting with moisture. orgsyn.org

Table 1: Grignard-Based Synthesis Pathways to Precursor Alcohol

| Pathway | Nucleophile | Electrophile | Intermediate Product |

|---|---|---|---|

| 1 | tert-Butylmagnesium chloride | Cyclobutanecarboxaldehyde | 1-Cyclobutyl-2,2-dimethylpropan-1-ol |

Once the secondary alcohol precursor, 1-cyclobutyl-2,2-dimethylpropan-1-ol, is synthesized, it must be oxidized to form the ketone. A variety of oxidizing agents can accomplish this transformation without over-oxidation to a carboxylic acid, which is a risk with primary alcohols but not secondary ones.

Common reagents for this purpose include chromium-based compounds like Pyridinium chlorochromate (PCC) and Pyridinium dichromate (PDC). These reagents are typically used in dichloromethane (B109758) (DCM) and are effective for converting secondary alcohols to ketones in good yields. Other modern, milder, and often more environmentally friendly methods include the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine) and the Dess-Martin periodinane (DMP) oxidation. The choice of oxidant often depends on factors like scale, functional group tolerance (less critical for this specific molecule), and waste disposal considerations.

Table 2: Common Oxidation Methods for Secondary Alcohols

| Method | Key Reagents | Typical Solvent | Notes |

|---|---|---|---|

| PCC Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Reliable; chromium waste is a concern. |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (DCM) | Mild conditions; requires low temperatures (-78 °C). |

Modern synthetic chemistry offers powerful alternatives through transition metal-catalyzed reactions. Carbonylative cross-coupling reactions, particularly those using palladium catalysts, are a potent tool for forming ketones by incorporating a molecule of carbon monoxide (CO). nih.govacs.orgnih.gov This method can construct the target molecule in a single step from readily available precursors.

A potential carbonylative approach would involve the palladium-catalyzed coupling of a cyclobutyl halide (e.g., cyclobutyl bromide) with a tert-butyl organometallic reagent (such as one based on zinc or boron) under an atmosphere of carbon monoxide. acs.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the cyclobutyl halide, followed by CO insertion to form an acyl-palladium intermediate. Subsequent transmetalation with the tert-butyl reagent and reductive elimination yields the final ketone product, this compound, and regenerates the palladium(0) catalyst. acs.org These reactions offer high efficiency and functional group tolerance, representing a state-of-the-art method for ketone synthesis. nih.gov

Stereoselective and Asymmetric Synthesis Considerations

The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, stereoselective synthesis is not a requirement for its production.

However, the broader context of cyclobutane chemistry often involves stereoisomerism, and the synthesis of chiral, substituted cyclobutyl ketones is an area of significant research interest. nih.govnih.gov Cyclobutanes are important structural motifs in many biologically active molecules. nih.gov Should a chiral center be introduced on either the cyclobutyl or pivaloyl moiety, asymmetric synthesis would become crucial. For example, if a substituent were present on the cyclobutane ring, controlling its stereochemistry relative to other groups would be necessary.

Methods for achieving this include using chiral catalysts or chiral auxiliaries. For instance, recent advancements have shown the possibility of enantioselective C-H functionalization on cyclobutyl ketones using chiral transient directing groups with a palladium catalyst. nih.gov This allows for the creation of chiral, trisubstituted cyclobutanes from simpler starting materials. While not directly applicable to the synthesis of the parent compound, these advanced methods highlight the strategies that would be necessary for producing chiral analogs.

Green Chemistry Principles in this compound Production

Applying the principles of green chemistry aims to make chemical processes more environmentally benign and sustainable. essentialchemicalindustry.orgacs.orgyale.edu Several of these principles can be considered in the synthesis of this compound.

Atom Economy: This principle favors synthetic methods that maximize the incorporation of all materials used in the process into the final product. acs.org Carbonylative cross-coupling reactions, which combine three components (e.g., cyclobutyl halide, tert-butyl nucleophile, and CO) into a single product, generally exhibit higher atom economy than multi-step sequences that use stoichiometric reagents and generate significant waste, such as the Grignard/oxidation pathway.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. yale.edu The palladium-catalyzed carbonylative synthesis is a prime example, as only a small amount of the metal catalyst is needed to produce a large quantity of product. In contrast, classical oxidation methods often require stoichiometric amounts of heavy-metal reagents like chromium, which are toxic and create hazardous waste. yedarnd.com

Safer Solvents and Auxiliaries: The ideal synthesis would minimize or eliminate the use of hazardous solvents. essentialchemicalindustry.org While many of the discussed syntheses use organic solvents like ethers and chlorinated hydrocarbons, research into performing such reactions in greener alternatives (e.g., water, ionic liquids, or even solvent-free conditions) is an active area of chemical research. nih.gov

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. acs.org While Grignard reactions are often run at moderate temperatures, methods like Swern oxidation require cryogenic conditions, increasing energy demands. Developing catalytic systems that operate efficiently under mild conditions is a key goal of green chemistry.

By evaluating each synthetic route through the lens of these principles, a greener and more sustainable production process for this compound can be designed.

Process Chemistry and Scale-Up Investigations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough investigation into process chemistry and scale-up considerations. While specific process data for this compound is not extensively published, an analysis of analogous chemical transformations provides a framework for identifying potential challenges and optimization strategies. The most probable industrial synthesis routes would likely involve either a Grignard reaction between a cyclobutyl magnesium halide and a pivaloyl derivative or a Friedel-Crafts acylation of cyclobutane with pivaloyl chloride. Each of these methods presents unique challenges when scaling up from benchtop to large-scale reactors.

A significant hurdle in many chemical processes is ensuring consistent product quality and yield while maintaining a safe and economically viable operation. For the synthesis of this compound, key areas of focus during scale-up would include reaction kinetics, heat transfer, mass transfer, and impurity profiling.

One of the primary concerns with Grignard reactions is their highly exothermic nature, which can lead to thermal runaway if not properly controlled. aiche.orgmorressier.com The initiation of the Grignard reagent formation can be inconsistent, posing a significant safety risk on a large scale. researchgate.net Therefore, careful control of reagent addition rates and efficient heat removal are critical. researchgate.net Continuous processing, such as using continuous stirred-tank reactors (CSTRs), can offer significant safety advantages over traditional batch processing by minimizing the volume of reactive material at any given time. morressier.com

Friedel-Crafts acylations, on the other hand, often require stoichiometric amounts of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which can generate significant amounts of acidic waste, posing environmental and disposal challenges. researchgate.netorganic-chemistry.org Furthermore, the reaction can be sensitive to moisture, and the workup procedure to remove the catalyst can be complex. Process optimization studies would likely focus on exploring the use of more environmentally friendly and recyclable solid acid catalysts. researchgate.netacs.org

Detailed Research Findings

Research into the scale-up of analogous ketone syntheses provides valuable insights. For Grignard reactions, process analytical technology (PAT), such as in-situ infrared (IR) spectroscopy, can be employed to monitor the reaction in real-time. aiche.org This allows for better control over the reaction parameters and can help in identifying the onset of the reaction and any potential side reactions. The choice of solvent is also a critical factor, with greener options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) being explored to reduce the environmental impact. morressier.com

In the context of Friedel-Crafts acylation, design of experiments (DoE) is a powerful tool for optimizing reaction conditions. acs.org By systematically varying parameters such as catalyst loading, temperature, and reaction time, it is possible to identify the optimal conditions for maximizing yield and minimizing by-product formation. For instance, studies on similar acylation reactions have shown that increasing the catalyst-to-substrate ratio can improve the reaction rate, but may also lead to the formation of undesired isomers or degradation products. acs.org

The following interactive data tables summarize hypothetical process optimization studies for the two potential synthetic routes to this compound, based on general principles of process chemistry.

Table 1: Hypothetical Process Optimization for Grignard Synthesis of this compound

| Parameter | Range Studied | Optimal Condition | Effect on Yield | Effect on Purity |

| Temperature (°C) | 20-60 | 35-40 | Increased yield up to 40°C, then decrease | Higher temperatures can lead to side reactions |

| Reagent Addition Time (h) | 1-4 | 2 | Slower addition improves heat control and yield | Faster addition can lead to localized overheating and impurities |

| Solvent | THF vs. 2-MeTHF | 2-MeTHF | Comparable yield | Comparable purity, greener solvent |

| Stirring Speed (RPM) | 100-500 | 300 | Improved mass transfer and consistent reaction | Inadequate stirring can lead to poor heat transfer |

Table 2: Hypothetical Process Optimization for Friedel-Crafts Acylation of this compound

| Parameter | Range Studied | Optimal Condition | Effect on Yield | Effect on Purity |

| Catalyst Loading (mol%) | 100-150 | 120 | Increased yield with higher loading | Excess catalyst can lead to by-products |

| Temperature (°C) | 0-40 | 10 | Lower temperatures favor the desired product | Higher temperatures can lead to rearrangements |

| Reaction Time (h) | 2-8 | 4 | Yield plateaus after 4 hours | Longer reaction times can lead to product degradation |

| Solvent | Dichloromethane vs. Nitrobenzene | Dichloromethane | Higher yield in dichloromethane | Nitrobenzene can be difficult to remove |

Ultimately, the choice of the optimal synthetic route for the large-scale production of this compound would depend on a comprehensive evaluation of factors including process safety, environmental impact, cost of raw materials, and the desired purity of the final product.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the behavior of atomic nuclei in a magnetic field, NMR can elucidate the connectivity of atoms and their spatial relationships. For a molecule such as this compound, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

Proton NMR (¹H NMR) for Configurational and Conformational Analysis

Proton (¹H) NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard solvent like deuterated chloroform (CDCl₃) would exhibit distinct signals for the different proton environments.

The tert-butyl group, being highly symmetrical, would give rise to a sharp singlet corresponding to the nine equivalent protons. The protons of the cyclobutyl ring would be more complex due to their differing spatial environments relative to the bulky pivaloyl group and the puckered nature of the cyclobutane ring. The methine proton (H-1') adjacent to the carbonyl group is expected to be the most deshielded of the cyclobutyl protons. The methylene protons at the 2' and 4' positions would be diastereotopic, leading to complex splitting patterns, as would the methylene protons at the 3' position.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| (CH₃)₃C- | ~1.1 - 1.3 | Singlet (s) | N/A |

| H-1' | ~3.0 - 3.4 | Multiplet (m) | - |

| H-2', H-4' | ~1.8 - 2.2 | Multiplet (m) | - |

| H-3' | ~1.6 - 1.9 | Multiplet (m) | - |

Configurational and Conformational Analysis: The precise chemical shifts and coupling constants of the cyclobutyl protons would be sensitive to the ring's conformation. Cyclobutane rings are not planar and undergo a puckering motion. The bulky pivaloyl group would likely favor a conformation where it occupies an equatorial-like position to minimize steric strain. Advanced NMR techniques like variable temperature studies could provide insight into the dynamics of this ring puckering.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the complex NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the methine proton (H-1') and the adjacent methylene protons (H-2' and H-4') of the cyclobutyl ring. Further correlations would be seen between the protons on adjacent carbons within the cyclobutyl ring, helping to trace the connectivity of this ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each proton signal would show a cross-peak with the carbon signal to which it is attached, allowing for the definitive assignment of the ¹³C spectrum based on the assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected from the tert-butyl protons to the quaternary carbon and the carbonyl carbon. The methine proton of the cyclobutyl ring (H-1') would show correlations to the carbonyl carbon and to carbons C-2', C-3', and C-4' of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY could be used to confirm the conformation of the cyclobutyl ring and the orientation of the pivaloyl group relative to the ring. For example, correlations between the tert-butyl protons and certain protons on the cyclobutyl ring would indicate their close spatial relationship.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound, with a molecular formula of C₉H₁₆O, the expected exact mass can be calculated.

Predicted HRMS Data:

| Ion | Calculated Exact Mass |

| [M]⁺ | 140.12012 |

| [M+H]⁺ | 141.12793 |

| [M+Na]⁺ | 163.10987 |

Observing a peak at one of these m/z values with high mass accuracy in an HRMS experiment would confirm the molecular formula of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatility Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in the gas phase before they are detected by a mass spectrometer.

Purity and Volatility Assessment: A GC-MS analysis of a sample of this compound would provide information on its purity. A pure sample would ideally show a single peak in the gas chromatogram. The retention time of this peak would be related to the compound's volatility and its interaction with the stationary phase of the GC column.

Fragmentation Pathways: The mass spectrum obtained from the GC-MS analysis would reveal the fragmentation pattern of the molecule upon electron ionization. The molecular ion peak ([M]⁺) at m/z = 140 would likely be observed. The fragmentation is expected to be dominated by cleavages adjacent to the carbonyl group.

Predicted Major Fragment Ions in Mass Spectrum:

| m/z | Proposed Fragment |

| 140 | [C₉H₁₆O]⁺ (Molecular Ion) |

| 85 | [C₅H₉O]⁺ (Loss of tert-butyl radical) |

| 57 | [C₄H₉]⁺ (tert-butyl cation, likely the base peak) |

| 55 | [C₄H₇]⁺ (Loss of H₂ from the cyclobutyl ring fragment) |

| 41 | [C₃H₅]⁺ (Allyl cation fragment) |

The most stable fragment is predicted to be the tert-butyl cation at m/z = 57, which would likely be the base peak in the spectrum. Alpha-cleavage on either side of the carbonyl group is a common fragmentation pathway for ketones.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and analyzing the vibrational modes of a molecule. For this compound, the spectra would be dominated by features arising from the carbonyl group, the tert-butyl group, and the cyclobutyl ring.

The most prominent feature in the IR spectrum is expected to be a strong, sharp absorption band corresponding to the C=O stretching vibration. For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. orgchemboulder.com However, the presence of a cyclobutyl ring adjacent to the carbonyl group is known to increase the frequency of this vibration due to ring strain. msu.edu The C-CO-C bond angle within the four-membered ring is constrained, leading to an increase in the s-character of the C-C bonds of the ring and consequently the C=O bond, which strengthens and stiffens the bond, shifting its stretching frequency to a higher wavenumber. msu.edu Therefore, the C=O stretch for this compound is predicted to be in the range of 1730-1750 cm⁻¹.

The C-H stretching vibrations of the tert-butyl and cyclobutyl groups would appear in the region of 2850-3000 cm⁻¹. The symmetric and asymmetric stretching modes of the methyl groups in the tert-butyl moiety would contribute to this region. Bending vibrations for the methyl groups are expected around 1365 cm⁻¹ (symmetric) and 1450 cm⁻¹ (asymmetric).

Raman spectroscopy, which relies on changes in polarizability, would also be effective in characterizing the hydrocarbon portions of the molecule. The C-C bond vibrations of the cyclobutyl and tert-butyl groups would be expected to produce distinct signals in the Raman spectrum. While the C=O stretch is strong in the IR, it is typically weaker in the Raman spectrum for simple ketones. kurouskilab.com

A predicted summary of the key vibrational modes for this compound is presented in the table below.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C=O Stretch | 1730 - 1750 | 1730 - 1750 | Strong (IR), Weak-Medium (Raman) |

| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 | Strong (IR & Raman) |

| CH₂ Scissoring (Cyclobutyl) | ~1465 | ~1465 | Medium (IR & Raman) |

| CH₃ Asymmetric Bending | ~1450 | ~1450 | Medium (IR & Raman) |

| CH₃ Symmetric Bending | ~1365 | ~1365 | Medium (IR), Strong (Raman) |

| C-C Stretch | Fingerprint Region | Fingerprint Region | Weak-Medium (IR), Strong (Raman) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. Although an experimental crystal structure for this compound has not been reported, a theoretical analysis can predict its key structural features.

If a suitable single crystal of the compound were obtained, X-ray diffraction analysis would reveal the precise conformation of the cyclobutyl ring, which is typically puckered. The analysis would also detail the steric hindrance imposed by the bulky tert-butyl group and its influence on the orientation of the adjacent carbonyl and cyclobutyl moieties.

The crystal packing would likely be influenced by dipole-dipole interactions between the carbonyl groups of adjacent molecules and van der Waals forces. The sterically demanding nature of both the tert-butyl and cyclobutyl groups might lead to a less densely packed crystal lattice compared to less hindered ketones.

A table of expected bond lengths and angles, based on standard values for similar molecular fragments, is provided below.

| Structural Parameter | Expected Value |

| C=O Bond Length | ~1.22 Å |

| C-C (Carbonyl-Cyclobutyl) Bond Length | ~1.51 Å |

| C-C (Carbonyl-tert-Butyl) Bond Length | ~1.54 Å |

| C-C (Cyclobutyl Ring) Bond Length | ~1.55 Å |

| C-C-C (tert-Butyl) Bond Angle | ~109.5° |

| C-C=O Bond Angle | ~120° |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable)

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules and can determine the enantiomeric excess of a sample. A molecule is chiral if it is non-superimposable on its mirror image.

Upon examination of the structure of this compound, it is evident that the molecule is achiral . It does not possess any stereocenters (chiral carbons), and it has a plane of symmetry that bisects the carbonyl group and the tert-butyl group. As the molecule is achiral, it does not exist as a pair of enantiomers.

Therefore, chiroptical spectroscopy is not applicable for the determination of enantiomeric excess for this compound.

Nucleophilic and Electrophilic Reactions at the Ketone Carbonyl Center

The carbonyl group in this compound is the primary site for both nucleophilic addition and electrophilic interaction. The electrophilic carbon atom of the carbonyl is susceptible to attack by nucleophiles, while the lone pairs of electrons on the oxygen atom can interact with electrophiles, such as protons in acidic media.

Formation of Imines, Oximes, and Hydrazones

The reaction of this compound with primary amines, hydroxylamine, and hydrazine (B178648) derivatives yields imines, oximes, and hydrazones, respectively. These reactions are classic examples of nucleophilic addition to the carbonyl group, followed by dehydration. The general mechanism involves the initial attack of the nitrogen nucleophile on the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. Subsequent proton transfer and elimination of a water molecule lead to the formation of the C=N double bond.

These reactions are typically catalyzed by either acid or base. Acid catalysis proceeds by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

A representative set of these transformations is outlined in the table below.

| Reactant | Product | General Conditions |

| Primary Amine (R-NH₂) | Imine | Acid or base catalysis, removal of water |

| Hydroxylamine (NH₂OH) | Oxime | Mildly acidic or basic conditions |

| Hydrazine (NH₂NH₂) | Hydrazone | Mildly acidic conditions |

Interactive Data Table: Click on a reactant to view a generalized reaction scheme.

Due to the steric hindrance posed by the bulky tert-butyl and cyclobutyl groups, the rates of these reactions may be slower compared to less hindered ketones.

Carbonyl Reduction Pathways (e.g., Hydride Reductions, Catalytic Hydrogenation)

The carbonyl group of this compound can be reduced to a secondary alcohol, 1-cyclobutyl-2,2-dimethylpropan-1-ol. This transformation can be achieved through various methods, including hydride reductions and catalytic hydrogenation.

Hydride Reductions: Complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this purpose. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. A subsequent workup with a protic solvent protonates the resulting alkoxide to yield the alcohol. Given that NaBH₄ is a milder reducing agent, it is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or carboxylic acids.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni). The reaction occurs on the surface of the catalyst, where both the ketone and hydrogen are adsorbed, facilitating the addition of hydrogen across the C=O double bond.

| Reduction Method | Reagent/Catalyst | Product |

| Hydride Reduction | 1. NaBH₄, CH₃OH 2. H₃O⁺ | 1-Cyclobutyl-2,2-dimethylpropan-1-ol |

| Hydride Reduction | 1. LiAlH₄, Et₂O 2. H₃O⁺ | 1-Cyclobutyl-2,2-dimethylpropan-1-ol |

| Catalytic Hydrogenation | H₂, Pt/C | 1-Cyclobutyl-2,2-dimethylpropan-1-ol |

Interactive Data Table: Click on a reduction method to view a generalized reaction scheme.

Alpha-Carbon Reactivity and Enolate Chemistry of the Propanone Moiety

The presence of α-hydrogens on the cyclobutyl ring renders this compound enolizable. In the presence of a suitable base, a proton can be abstracted from the α-carbon to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Alkylation and Acylation Reactions of Enolates

The enolate of this compound can be alkylated by reacting it with an alkyl halide. This Sₙ2 reaction results in the formation of a new carbon-carbon bond at the α-position. To ensure complete formation of the enolate and prevent self-condensation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically employed.

Similarly, acylation can be achieved by treating the enolate with an acyl halide or an anhydride, leading to the formation of a β-diketone.

| Reaction | Reagents | Product |

| Alkylation | 1. LDA, THF, -78 °C 2. R-X | 1-(1-Alkylcyclobutyl)-2,2-dimethylpropan-1-one |

| Acylation | 1. LDA, THF, -78 °C 2. RCOCl | 1-(1-Acylcyclobutyl)-2,2-dimethylpropan-1-one |

Interactive Data Table: Click on a reaction to view a generalized reaction scheme.

Aldol (B89426) and Claisen Condensations

The enolate of this compound can act as a nucleophile in aldol and Claisen-type condensation reactions. In an aldol addition, the enolate attacks the carbonyl carbon of an aldehyde or another ketone, forming a β-hydroxy ketone. Subsequent dehydration can lead to an α,β-unsaturated ketone.

A Claisen-type condensation can occur if the enolate reacts with an ester. The initial addition is followed by the elimination of an alkoxide, resulting in the formation of a β-diketone. For a successful Claisen condensation, the ester must have a suitable leaving group.

Cyclobutyl Ring Opening and Expansion Reactions

The four-membered cyclobutyl ring in this compound is characterized by significant ring strain. This inherent strain can be a driving force for ring-opening and ring-expansion reactions under certain conditions, particularly those involving the formation of carbocationic intermediates adjacent to the ring.

For instance, under acidic conditions, protonation of the alcohol derived from the reduction of this compound, followed by the loss of water, would generate a secondary carbocation adjacent to the cyclobutyl ring. This carbocation could then undergo a rearrangement, leading to a ring-expanded cyclopentyl cation, which is thermodynamically more stable due to reduced angle strain. Subsequent reaction with a nucleophile would yield a cyclopentane (B165970) derivative.

Photochemical reactions, such as the Norrish Type I and Type II reactions, are also known pathways for the cleavage and rearrangement of cyclobutyl ketones. In a Norrish Type I reaction, photochemical excitation can lead to the homolytic cleavage of the bond between the carbonyl group and the cyclobutyl ring, forming a pair of radicals. These radicals can then undergo various subsequent reactions, including decarbonylation and recombination, which could lead to ring-opened or rearranged products.

| Reaction Type | Conditions | Potential Products |

| Acid-catalyzed Rearrangement | H⁺, Δ (from corresponding alcohol) | Cyclopentyl-containing products |

| Norrish Type I Reaction | hv | Ring-opened and rearranged products |

Interactive Data Table: Click on a reaction type to view a generalized mechanistic pathway.

Photochemical and Pericyclic Reactions Involving the Cyclobutyl Moiety

The photochemical behavior of ketones is largely dictated by the Norrish-type reactions, which are photochemical cleavage reactions of ketones and aldehydes. rsc.org For this compound, both Norrish Type I and Type II reactions are plausible upon photoirradiation.

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the bond alpha to the carbonyl group. rsc.org For this compound, this would lead to the formation of a cyclobutyl radical and a pivaloyl radical. These highly reactive radical intermediates can then undergo a variety of secondary reactions, including recombination to the starting ketone, decarbonylation of the pivaloyl radical to form a tert-butyl radical followed by combination with the cyclobutyl radical, or hydrogen abstraction from the solvent.

Norrish Type II Reaction: This intramolecular reaction involves the abstraction of a gamma-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. rsc.org In the case of this compound, this would require the abstraction of a hydrogen atom from the cyclobutyl ring. Subsequent reactions of the biradical intermediate can lead to either cleavage of the bond between the alpha and beta carbons to yield an alkene and an enol (which tautomerizes to a ketone), or intramolecular cyclization to form a cyclobutanol (B46151) derivative, a process known as the Norrish-Yang reaction. fiveable.me For aryl cyclobutyl ketones, the Norrish-Yang cyclization has been utilized to synthesize bicyclo[1.1.1]pentan-2-ol intermediates. acs.org

Pericyclic Reactions: These are concerted reactions that proceed through a cyclic transition state. utdallas.edumdpi.com The cyclobutyl moiety of this compound can potentially participate in electrocyclic reactions. utdallas.edubaranlab.org For instance, under thermal or photochemical conditions, the cyclobutane ring could undergo a ring-opening reaction to form a conjugated diene. However, the high ring strain of the cyclobutane ring generally favors ring-opening over ring-closing reactions. utdallas.edu

The following table summarizes the expected products from the photochemical reactions of this compound.

| Reaction Type | Intermediate(s) | Potential Product(s) |

| Norrish Type I | Cyclobutyl radical, Pivaloyl radical | Recombined starting material, 1-tert-butyl-1-cyclobutylethane, Cyclobutane, 2,2,3,3-tetramethylbutane |

| Norrish Type II | 1,4-biradical | Pivaloyl-substituted alkene, Cyclobutanol derivative |

| Electrocyclic Ring Opening | Conjugated diene | 1-Pivaloyl-1,3-butadiene |

Transition Metal-Catalyzed Transformations and Cross-Coupling Reactions

The cyclobutyl group and the ketone functionality in this compound offer several avenues for transition metal-catalyzed transformations. These reactions are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. stereoelectronics.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. rsc.org While direct cross-coupling of the C-H bonds of the cyclobutane ring in this compound is challenging, related systems have been shown to undergo such reactions. For example, the enantioselective β-C(sp³)–H arylation of aliphatic ketones, including cyclobutyl ketones, has been achieved using a chiral transient directing group in the presence of a palladium(II) catalyst. researchgate.netorganic-chemistry.org This suggests that under appropriate conditions, this compound could potentially be arylated at the beta-position of the cyclobutyl ring. Furthermore, Suzuki-Miyaura cross-coupling reactions of potassium cyclobutyltrifluoroborates with aryl chlorides have been reported, indicating that derivatization of the cyclobutyl moiety could enable its participation in such couplings. researchgate.net

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in asymmetric additions to cyclobutenone ketals, which are structurally related to this compound. msu.edu These reactions proceed via enantioselective carbometalation to form cyclobutyl-rhodium intermediates. msu.edu This suggests that with a suitable precursor derived from this compound, rhodium-catalyzed transformations could be feasible.

Cobalt-Catalyzed Reactions: Cobalt catalysts have been utilized for the cross-coupling of cyclobutyl Grignard reagents with alkyl iodides. This indicates that if this compound were converted into a corresponding Grignard reagent, it could participate in cobalt-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

The following table provides an overview of potential transition metal-catalyzed reactions for this compound based on analogous systems.

| Catalyst System | Reaction Type | Potential Transformation |

| Palladium(II) / Chiral Ligand | C-H Arylation | Arylation at the β-position of the cyclobutyl ring |

| Palladium(0) / Phosphine Ligand | Suzuki-Miyaura Coupling | Coupling of a derivatized cyclobutyl moiety with aryl halides |

| Rhodium(I) / Chiral Ligand | Asymmetric Arylation | Enantioselective addition of aryl groups to a derivatized cyclobutyl moiety |

| Cobalt(II) / TMEDA | Cross-Coupling | Coupling of a cyclobutyl Grignard derivative with alkyl halides |

Derivatization Strategies and Analogue Synthesis of 1 Cyclobutyl 2,2 Dimethylpropan 1 One

Modifications at the Ketone Carbonyl Group

The carbonyl group is the most reactive site in the molecule, lending itself to a variety of nucleophilic addition and related reactions.

Standard ketone chemistry allows for the straightforward conversion of the carbonyl group into other important functional groups.

Alcohols: The reduction of the ketone to a secondary alcohol, 1-cyclobutyl-2,2-dimethylpropan-1-ol, is readily achieved using common reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol is a mild and effective choice for this transformation. For a more powerful reducing agent, lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) can be employed, followed by an aqueous workup.

Amines: The synthesis of amines from the parent ketone is typically accomplished via reductive amination. This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with ammonia, a primary amine, or a secondary amine. This intermediate is then reduced in situ to the corresponding amine. Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for the iminium ion over the ketone.

Carboxylic Acid Derivatives: While direct conversion to a carboxylic acid is not a standard single-step process, the ketone can be transformed into ester derivatives through the Baeyer-Villiger oxidation. This reaction involves treating the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which results in the insertion of an oxygen atom adjacent to the carbonyl carbon. Due to migratory aptitude rules, the more substituted cyclobutyl group is expected to migrate, yielding cyclobutyl 2,2-dimethylpropanoate. This ester can then be hydrolyzed under acidic or basic conditions to produce 2,2-dimethylpropanoic acid and cyclobutanol (B46151).

Table 1: Summary of Carbonyl Group Conversions

| Target Functional Group | Reaction Type | Typical Reagents | Product |

|---|---|---|---|

| Secondary Alcohol | Reduction | NaBH₄, LiAlH₄ | 1-Cyclobutyl-2,2-dimethylpropan-1-ol |

| Amine | Reductive Amination | R-NH₂, NaBH₃CN | N-substituted 1-cyclobutyl-2,2-dimethylpropan-1-amine |

Olefination reactions are fundamental for converting the carbonyl group into a carbon-carbon double bond, enabling the synthesis of a wide range of alkene analogues.

Wittig Reaction: The Wittig reaction utilizes a phosphonium ylide (a Wittig reagent) to transform ketones into alkenes. masterorganicchemistry.comlumenlearning.comlibretexts.org For a sterically hindered ketone like 1-cyclobutyl-2,2-dimethylpropan-1-one, the reaction may be slow or result in low yields, particularly with stabilized ylides. wikipedia.orglibretexts.org However, non-stabilized ylides, such as methylenetriphenylphosphorane (Ph₃P=CH₂), are generally more reactive and can be used to install a methylene group. libretexts.org The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct. masterorganicchemistry.com

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is often preferred for sterically hindered ketones as it employs more nucleophilic phosphonate carbanions. libretexts.orgnrochemistry.com This reaction typically involves deprotonating a phosphonate ester with a strong base (e.g., sodium hydride) to form the carbanion, which then reacts with the ketone. wikipedia.orgorganic-chemistry.org A key advantage of the HWE reaction is its tendency to produce the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.orgresearchgate.net The water-soluble phosphate byproduct is also more easily removed during purification compared to the triphenylphosphine oxide from the Wittig reaction. organic-chemistry.org

Table 2: Comparison of Olefination Reactions

| Reaction | Reagent Type | Reactivity with Hindered Ketones | Typical Product Stereochemistry | Byproduct |

|---|---|---|---|---|

| Wittig | Phosphonium Ylide | Moderate to low; better with non-stabilized ylides | (Z)-alkene for non-stabilized ylides | Triphenylphosphine oxide |

Functionalization of the Cyclobutyl Ring System

The cyclobutane (B1203170) ring, while generally stable, can be functionalized through modern synthetic methods that proceed via high-energy intermediates.

Radical Intermediates: The C-H bonds of the cyclobutane ring can be targeted for functionalization using radical-based strategies. acs.org These methods often involve the generation of a high-energy radical that can abstract a hydrogen atom from the cyclobutane ring, creating a carbon-centered radical. baranlab.org This intermediate can then be trapped by another species to form a new C-C or C-X bond. Copper-catalyzed reactions, for instance, have been developed for the synthesis of functionalized cyclobutenes directly from cyclobutanes, involving the cleavage of multiple C-H bonds via radical cascade processes. rsc.org

Carbene Intermediates: Carbene insertion into C-H bonds provides a direct method for creating new carbon-carbon bonds on the cyclobutane ring. youtube.com This reaction is typically catalyzed by transition metals like rhodium or copper, which form a metal-carbene species from a diazo compound precursor. acs.org The carbene can then insert into a C-H bond on the cyclobutane ring. While ring expansion to cyclopentanone derivatives is a possible side reaction (the Buchner ring expansion), conditions can often be optimized to favor C-H insertion. researchgate.netwikipedia.org

Creating heterocyclic analogues involves replacing one or more carbon atoms of the cyclobutyl ring with a heteroatom like nitrogen or oxygen.

Nitrogen Heterocycles (Azetidines): The Beckmann rearrangement of the oxime derived from this compound offers a pathway to a nitrogen-containing ring. The oxime, formed by reacting the ketone with hydroxylamine, can be treated with an acid catalyst (e.g., polyphosphoric acid) to induce a rearrangement, yielding a five-membered ring lactam (a cyclic amide).

Oxygen Heterocycles (Oxetanes and Lactones): As previously mentioned, the Baeyer-Villiger oxidation introduces an oxygen atom into the ring structure, leading to a lactone (a cyclic ester). researchgate.net This represents a powerful method for converting the carbocyclic ketone into an oxygen-containing heterocycle. The synthesis of oxetanes (four-membered rings with one oxygen atom) from cyclobutane precursors is more complex and often requires multi-step sequences.

Substitution and Functionalization of the Dimethylpropyl Moiety

The 2,2-dimethylpropyl group, commonly known as the neopentyl group, is characterized by a quaternary carbon that imparts significant steric hindrance and a general lack of reactivity to the adjacent C-H bonds. fiveable.memedium.comucla.edu

Direct functionalization of the neopentyl group is exceptionally challenging due to several factors:

Steric Hindrance: The bulky nature of the group shields the C-H bonds from attack by reagents. fiveable.me

Lack of Activation: The C-H bonds are strong, non-activated primary bonds, making them inherently unreactive.

Resistance to Sₙ2 and Elimination Reactions: The neopentyl skeleton is famously resistant to standard Sₙ2 displacement and β-elimination reactions. researchgate.net

Despite these challenges, functionalization can be attempted under harsh conditions, typically involving free-radical pathways. For example, free-radical halogenation (e.g., with Br₂ under UV light) could potentially introduce a halogen atom onto one of the methyl groups, which could then serve as a handle for further modification. However, such reactions are often unselective and may require forcing conditions, leading to mixtures of products. Advanced C-H activation methodologies using transition metal catalysts are an area of ongoing research but remain a significant synthetic hurdle for unactivated neopentyl groups.

Synthesis of Amino-Substituted Derivatives (e.g., 3-Amino-1-cyclobutyl-2,2-dimethylpropan-1-one)

The introduction of amino substituents into the this compound framework is a key strategy for generating analogues with potential applications in medicinal chemistry. The synthesis of such derivatives, particularly those with substitution at the 3-position of the cyclobutane ring, often requires specialized methods to control regioselectivity and stereochemistry.

A significant strategy for achieving 1,3-difunctionalized cyclobutanes is through a formal functionalization of the γ-C–H bond of a cyclobutyl ketone. nih.govnih.gov This approach allows for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available starting materials. nih.gov The process typically involves a two-step sequence:

Norrish-Yang Cyclization : The parent cyclobutyl ketone undergoes a photochemical reaction to generate a bicyclo[1.1.1]pentan-2-ol intermediate. researchgate.netdocumentsdelivered.com

Palladium-Catalyzed C–C Functionalization : This strained intermediate then undergoes a palladium-catalyzed carbon-carbon bond cleavage and subsequent functionalization with various coupling partners. researchgate.netdocumentsdelivered.com This step has been successfully used to install aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring with exclusive cis-selectivity. nih.gov

While this method directly installs carbon-based substituents, the resulting functionalized ketone serves as a versatile intermediate. The ketone moiety can be transformed into an amino group through various established synthetic routes. For instance, the aryl ketone can be converted into a cyclobutane carboxylic anilide via a Beckmann rearrangement, which could then be further manipulated to yield an amine. nih.gov

Other general methodologies for the synthesis of aminoketones could potentially be adapted for this specific scaffold. For example, the three-component Mannich reaction is a well-established method for producing β-amino carbonyl compounds. nih.gov Similarly, various strategies exist for the synthesis of α-amino ketones, which are important building blocks for many biologically active molecules. rsc.orgcolab.ws

| Step | Reaction Type | Key Reagents/Conditions | Intermediate/Product | Key Feature |

|---|---|---|---|---|

| 1 | Norrish-Yang Cyclization | UV light | Bicyclo[1.1.1]pentan-2-ol | Formation of a strained bicyclic intermediate. |

| 2 | C–C Cleavage/Functionalization | Pd(II) catalyst, Ligand, Coupling Partner (e.g., Aryl iodide) | cis-γ-Functionalized Cyclobutyl Ketone | Stereospecific installation of a new substituent at the 3-position. nih.gov |

Generation of Stereoisomers and Stereodivergent Synthesis

The rigid, puckered structure of the cyclobutane ring makes the stereocontrolled synthesis of its derivatives both a challenge and an opportunity for creating structurally precise molecules. The generation of specific stereoisomers of substituted this compound is crucial for exploring structure-activity relationships in drug discovery.

A primary challenge in the synthesis of 1,3-disubstituted cyclobutanes is controlling the diastereoselectivity to obtain either cis or trans isomers. The previously mentioned sequential C–H/C–C functionalization strategy provides a powerful solution for the diastereocontrolled synthesis of these compounds. nih.govresearchgate.net Research has shown that this method, proceeding through a bicyclo[1.1.1]pentan-2-ol intermediate, is highly stereospecific and yields exclusively cis-1,3-difunctionalized cyclobutanes. nih.govnih.gov This high level of control is a significant advantage over synthetic routes that produce mixtures of diastereomers. nih.govresearchgate.net

Beyond controlling the relative stereochemistry of substituents on the ring, achieving enantioselective synthesis is also a key goal. In some contexts, a chiral cyclobutyl moiety can itself act as a chiral inducer, directing the stereochemical outcome of subsequent reactions. This has been demonstrated in the highly stereoselective cyclopropanation of chiral cyclobutyl dehydro amino acids, where the configuration of the product is governed by the existing stereocenter on the cyclobutane ring. doi.org

For the asymmetric synthesis of chiral amino derivatives, biocatalytic methods offer a powerful approach. Enzymes such as imine reductases (IREDs) and transaminases have been successfully employed for the synthesis of chiral amines from ketones with high enantioselectivity. nih.govnih.gov These enzymatic strategies could potentially be applied to produce enantiomerically pure amino-substituted derivatives of this compound. nih.gov

| Synthetic Strategy | Target | Stereochemical Outcome | Reference |

|---|---|---|---|

| Sequential γ-C–H Functionalization (Norrish-Yang/Pd-Catalysis) | 1,3-Disubstituted Cyclobutyl Ketones | Exclusive formation of the cis-diastereomer. | nih.govnih.gov |

| 1,3-Dipolar Cycloaddition on Chiral Cyclobutyl Substrates | Cyclopropyl derivatives of cyclobutanes | High π-facial diastereoselection, yielding single diastereomers. | doi.org |

| Biocatalytic Reductive Amination | Chiral Amines from Ketones | High enantioselectivity (synthesis of specific enantiomers). | nih.govnih.gov |

Computational Chemistry and Theoretical Studies of 1 Cyclobutyl 2,2 Dimethylpropan 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are instrumental in describing the electronic distribution and molecular orbitals of 1-Cyclobutyl-2,2-dimethylpropan-1-one.

Hartree-Fock (HF) and Density Functional Theory (DFT) Investigations

Hartree-Fock theory, an ab initio method, provides a foundational approximation of the electronic structure by considering each electron in the mean field of all others. While computationally less intensive, it neglects electron correlation, which can be a limitation for accurate energy predictions.

Density Functional Theory (DFT) has become a more popular and often more accurate alternative. DFT methods, such as the widely used B3LYP functional, incorporate electron correlation effects by using the electron density as the fundamental variable. For this compound, DFT calculations can provide a detailed picture of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on the oxygen atom of the carbonyl group, reflecting its nucleophilic character, while the LUMO is centered on the carbonyl carbon, indicating its electrophilic nature. The energy gap between the HOMO and LUMO is a crucial parameter for predicting the molecule's reactivity and electronic transitions.

Table 1: Hypothetical Electronic Properties of this compound Calculated Using DFT (B3LYP/6-31G)*

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.8 D |

Note: These are example values based on typical calculations for similar ketones and are not from a specific published study on this exact molecule.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: DFT calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound with reasonable accuracy. mdpi.comnih.gov The predicted shifts for the protons and carbons of the cyclobutyl ring would be sensitive to its puckered conformation. The chemical shift of the carbonyl carbon is a particularly distinguishable feature in the ¹³C NMR spectrum of ketones. acs.org

IR Frequencies: The vibrational frequencies of this compound can also be computed. The most prominent feature in the calculated IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration, typically predicted in the range of 1700-1750 cm⁻¹. libretexts.orgmsu.edu The exact position of this band can be influenced by the electronic environment and the conformation of the molecule. Calculations can also predict the frequencies of C-H stretching and bending vibrations of the cyclobutyl and tert-butyl groups. youtube.com

Table 2: Predicted Spectroscopic Data for this compound

| Nucleus/Bond | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Predicted IR Frequency (cm⁻¹) |

| Carbonyl Carbon | ~210 | - | - |

| Carbonyl C=O Stretch | - | - | ~1715 |

| tert-Butyl Carbons | ~28 (CH₃), ~45 (quaternary) | ~1.1 | - |

| Cyclobutyl Carbons | ~20-45 | ~1.8-2.5 | - |

Note: These are estimated values based on general principles of NMR and IR spectroscopy and computational studies of analogous compounds.

Conformational Analysis of the Cyclobutyl and Propanone Moieties

The flexibility of the cyclobutyl ring and the rotation around the single bond connecting it to the propanone moiety lead to various possible conformations for this compound.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) provides a computationally efficient way to explore the conformational landscape of molecules. Force fields like MMFF94 or AMBER can be used to calculate the steric energy of different conformations, identifying low-energy structures.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational behavior of this compound over time. nih.gov By simulating the motion of atoms at a given temperature, MD can reveal the preferred conformations and the energy barriers between them. These simulations would likely show that the cyclobutyl ring is not planar but exists in a puckered, or "butterfly," conformation to alleviate angle and torsional strain. slideshare.netdalalinstitute.commasterorganicchemistry.com The dihedral angle of this puckering is a key structural parameter. researchgate.net

Potential Energy Surface Mapping

A more detailed understanding of the conformational preferences can be obtained by mapping the potential energy surface (PES). This involves systematically changing key dihedral angles—such as the puckering angle of the cyclobutyl ring and the rotation around the C-C bond connecting the ring to the carbonyl group—and calculating the energy at each point using quantum mechanical methods. The resulting surface reveals the global minimum energy conformation and other local minima, as well as the transition states that connect them. For the cyclobutyl ring itself, ab initio studies have shown a double-well potential for the ring-puckering motion. nih.govresearchgate.net

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those involving ketones.

For this compound, a potential reaction of interest is the Norrish Type II reaction, which involves intramolecular hydrogen abstraction by the excited carbonyl group. scholarsresearchlibrary.comresearchgate.net Although this specific molecule lacks a γ-hydrogen on the pivaloyl side, the possibility of hydrogen abstraction from the cyclobutyl ring could be explored computationally.

Such a study would involve:

Locating Reactants, Products, and Intermediates: The geometries of the starting ketone, potential biradical intermediates, and final products would be optimized.

Finding Transition States: The transition state (TS) is the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in the vibrational analysis. mit.edu For a hydrogen abstraction reaction, the TS would involve the partial formation of an O-H bond and the partial breaking of a C-H bond.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product (or intermediate), confirming that the located TS is indeed for the reaction of interest.

The activation energy for the reaction can be calculated as the energy difference between the transition state and the reactants. This information is crucial for predicting the feasibility and rate of the reaction.

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Structural Analogue Design

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling are powerful computational tools in modern chemistry. researchgate.net They are instrumental in the design of structural analogues of this compound with tailored properties. These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity (QSAR) or physicochemical properties (QSPR). conicet.gov.ar

The design of novel analogues of this compound using these techniques involves the generation of a dataset of structurally related molecules and the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as its topology, geometry, and electronic properties. nih.gov For instance, descriptors like molecular weight, logP (lipophilicity), polar surface area, and the number of rotatable bonds can be calculated for a series of cyclobutane-containing ketones.

Once the descriptors are computed, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN) are employed to build the QSAR/QSPR models. nih.govresearchgate.net These models can then be used to predict the activity or properties of new, unsynthesized analogues of this compound, thereby guiding the synthetic efforts towards compounds with desired characteristics.

The cyclobutane (B1203170) ring, being a strained and non-planar system, offers a unique three-dimensional scaffold that can be exploited in drug design. nih.govfigshare.com QSAR studies on analogues of this compound could help in understanding how modifications to the cyclobutyl or the tert-butyl moieties affect biological targets. For example, a QSAR model could reveal that increasing the steric bulk on the cyclobutane ring enhances binding affinity to a particular receptor.

The following interactive data table provides examples of molecular descriptors that would be critical in a QSAR/QSPR study of this compound and its potential analogues.

Development of Novel Computational Models for Cyclobutane-Containing Molecules

The unique structural and electronic properties of the cyclobutane ring necessitate the development of specialized computational models. nih.gov The ring strain and puckered conformation of cyclobutane derivatives like this compound present challenges for standard computational methods. figshare.com Therefore, there is a continuous effort to develop novel computational models that can accurately predict the behavior of these molecules.

One area of active research is the refinement of force fields used in molecular mechanics (MM) simulations. Standard force fields may not adequately capture the subtle energetic differences between the various puckered conformations of the cyclobutane ring. figshare.com Developing specific parameters for cyclobutane-containing fragments can lead to more accurate predictions of molecular geometries and conformational energies.

Density Functional Theory (DFT) calculations are also being refined to better account for the electron correlation effects in strained ring systems. researchgate.net The choice of functional and basis set is crucial for obtaining reliable results for properties such as reaction energies and activation barriers involving cyclobutane-containing molecules. researchgate.net For instance, DFT studies can elucidate the mechanistic pathways of reactions involving the opening of the cyclobutane ring, which is a characteristic reaction for such strained systems.

Furthermore, the integration of machine learning techniques with quantum mechanical calculations is a promising avenue for developing predictive models for cyclobutane-containing molecules. These hybrid models can learn from high-accuracy quantum chemical data to predict properties of new molecules with significantly reduced computational cost. This approach can accelerate the discovery and design of novel cyclobutane-containing compounds with desired functionalities.

The following interactive data table summarizes some of the advanced computational models and their applications to cyclobutane-containing molecules.

Applications in Synthetic Organic Chemistry and Materials Science

1-Cyclobutyl-2,2-dimethylpropan-1-one as a Chiral Auxiliary Precursor

Chiral auxiliaries are instrumental in stereoselective synthesis, enabling the control of stereochemical outcomes in chemical reactions. While direct utilization of this compound as a chiral auxiliary is not extensively documented, its structure provides a promising foundation for the synthesis of novel chiral auxiliaries. A plausible synthetic strategy involves the asymmetric reduction of the ketone to introduce a chiral center, followed by functionalization to attach a directing group.

For instance, asymmetric reduction of the carbonyl group can yield a chiral alcohol. This alcohol can then be derivatized, for example, by esterification with an achiral carboxylic acid. The resulting chiral ester can participate in diastereoselective reactions, such as enolate alkylation or aldol (B89426) additions, where the bulky cyclobutyl and pivaloyl groups would be expected to exert significant steric influence, thereby directing the approach of incoming reagents to one face of the molecule. Following the desired transformation, the auxiliary can be cleaved and potentially recovered for reuse. The synthesis of chiral cyclobutane (B1203170) derivatives is an active area of research, with methods like heteroatom-directed conjugate addition being developed to create enantiomerically pure cyclobutanes that can serve as key synthons in organic synthesis nih.gov.

A hypothetical reaction scheme for the preparation and use of a chiral auxiliary derived from this compound is presented below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Asymmetric Reduction | Chiral reducing agent (e.g., (R)-CBS catalyst, BH₃·SMe₂) | (R)-1-Cyclobutyl-2,2-dimethylpropan-1-ol |

| 2 | Esterification | Achiral acid chloride (e.g., acetyl chloride), base (e.g., pyridine) | (R)-1-Cyclobutyl-2,2-dimethylpropyl acetate |

| 3 | Diastereoselective Reaction | (e.g., enolate formation followed by alkylation) | Diastereomerically enriched product |

| 4 | Auxiliary Cleavage | Hydrolysis (e.g., LiOH, H₂O) | Chiral product and recovered chiral alcohol |

Integration into Complex Organic Synthesis Schemes (e.g., Natural Product Synthesis, API Precursors)

The cyclobutane motif is present in a variety of natural products and biologically active molecules, making the development of synthetic routes to functionalized cyclobutanes a significant goal in organic chemistry. The rigid and puckered nature of the cyclobutane ring can impart unique conformational constraints on a molecule, which can be advantageous in the design of pharmacologically active compounds nih.gov. This compound can serve as a valuable building block in the synthesis of such complex targets.

The ketone functionality allows for a wide range of transformations. For instance, it can undergo nucleophilic addition, reduction, or conversion to an enolate for subsequent alkylation or aldol reactions. The pivaloyl group, with its large steric bulk, can act as a directing group in certain reactions, influencing the regioselectivity of transformations on the cyclobutane ring tandfonline.com. Recent advancements in C-H functionalization techniques offer powerful tools for the direct modification of the cyclobutane ring, enabling the introduction of various substituents with high levels of regio- and stereocontrol nih.govnih.gov. This approach allows for the late-stage modification of complex molecules, a highly desirable feature in drug discovery and development acs.org.

For example, a synthetic strategy towards a substituted cyclobutane-containing natural product might involve an initial functionalization of this compound, followed by a ring-expansion or rearrangement reaction to construct a more complex carbocyclic core. The synthesis of multisubstituted cyclobutane derivatives is often challenging, and methods that allow for the controlled introduction of functionality are of high value researchgate.net.

Role in Specialized Material Science Precursors (e.g., Monomers for Advanced Polymers)

The incorporation of cyclic structures into polymer backbones can significantly impact their physical and thermal properties. Cyclobutane-containing polymers, for instance, can exhibit enhanced thermal stability and rigidity compared to their linear analogues und.edu. This compound can be envisioned as a precursor to monomers for the synthesis of such advanced polymers.

Through appropriate chemical modifications, the ketone can be converted into a variety of polymerizable functional groups. For example, reduction of the ketone to an alcohol, followed by esterification with acrylic acid or methacrylic acid, would yield a cyclobutyl-containing acrylate or methacrylate monomer. These monomers could then be polymerized using standard radical polymerization techniques. Alternatively, the ketone could be transformed into a diol or a diamine, which could then be used in condensation polymerizations to form polyesters or polyamides. The presence of the bulky pivaloyl group and the rigid cyclobutane ring in the resulting polymers would be expected to influence chain packing and intermolecular interactions, potentially leading to materials with unique mechanical and thermal properties acs.orgnih.govnih.gov. The synthesis of cyclobutane-containing building blocks for materials is an area of active research, with a focus on creating semi-rigid and thermally stable structures und.edu.

| Potential Monomer Derivative | Polymerization Method | Resulting Polymer Class | Potential Properties |

| 1-Cyclobutyl-2,2-dimethylpropyl acrylate | Radical Polymerization | Polyacrylate | Enhanced thermal stability, altered refractive index |

| 1-Cyclobutyl-2,2-dimethylpropane-1,x-diol | Condensation Polymerization | Polyester | Increased rigidity, higher glass transition temperature |

| 1-Cyclobutyl-2,2-dimethylpropane-1,x-diamine | Condensation Polymerization | Polyamide | Improved mechanical strength, thermal resistance |

Development of Novel Reagents and Ligands Based on the this compound Scaffold

The development of new ligands is crucial for advancing the field of transition metal catalysis. The steric and electronic properties of a ligand play a pivotal role in determining the activity, selectivity, and stability of the catalyst. The this compound scaffold offers a unique combination of a small, strained ring and a bulky, sterically demanding group, which could be exploited in the design of novel ligands.

For example, the ketone could be converted into a chiral amino alcohol, which could then be used to synthesize chiral phosphine-oxazoline (PHOX) or N-heterocyclic carbene (NHC) ligands. The cyclobutyl group would be positioned in close proximity to the metal center, potentially influencing the enantioselectivity of catalytic reactions. The bulky pivaloyl group could help to create a well-defined chiral pocket around the active site of the catalyst. The ligand environment is known to greatly dictate the reactivity profile of nickel catalysts, for instance, in cross-coupling reactions illinois.edu. The synthesis of chiral cyclobutane derivatives for use in catalysis is an ongoing area of interest, with various strategies being explored to access enantiomerically enriched structures nih.govchemistryviews.org.

Contributions to Methodological Advancements in Organic Synthesis

The unique reactivity of strained ring systems and sterically hindered ketones can be harnessed to develop novel synthetic methodologies. This compound, with its combination of these features, presents an interesting substrate for exploring new chemical transformations.